molecular formula C23H22FN3O3 B10999171 (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10999171
M. Wt: 407.4 g/mol
InChI Key: JHWVPNHAVCAOGM-UHFFFAOYSA-N
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Description

The compound (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of (5,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, a multi-step process is likely required, involving:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis using appropriate starting materials.

    Introduction of the pyridoindole moiety: This step may involve cyclization reactions and the use of specific reagents to introduce the fluorine atom and other substituents.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the indole and pyridoindole moieties, along with the presence of methoxy and fluorine substituents, makes this compound unique. These structural features may confer enhanced biological activity and specificity compared to other indole derivatives .

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

(5,6-dimethoxy-1-methylindol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H22FN3O3/c1-26-19-11-22(30-3)21(29-2)9-13(19)8-20(26)23(28)27-7-6-18-16(12-27)15-10-14(24)4-5-17(15)25-18/h4-5,8-11,25H,6-7,12H2,1-3H3

InChI Key

JHWVPNHAVCAOGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC)OC

Origin of Product

United States

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